molecular formula C24H28F3N3O2S B13433502 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate CAS No. 2021-89-8

1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)phenothiazin-10-yl)propyl)-, acetate

Cat. No.: B13433502
CAS No.: 2021-89-8
M. Wt: 479.6 g/mol
InChI Key: VZXRBTTXAUZWBO-UHFFFAOYSA-N
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Description

O-Acetylfluphenazine is a derivative of fluphenazine, a typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. The compound is characterized by its molecular formula C24H28F3N3O2S and a molecular weight of 479.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylfluphenazine typically involves the acetylation of fluphenazine. This process can be carried out using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acetylating agent .

Industrial Production Methods: Industrial production of O-Acetylfluphenazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O-Acetylfluphenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Acetylfluphenazine has diverse applications in scientific research:

Mechanism of Action

O-Acetylfluphenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in dopamine activity, which is believed to be responsible for its antipsychotic effects. The compound also affects the release of hypothalamic and hypophyseal hormones, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Uniqueness: O-Acetylfluphenazine is unique due to its acetyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound .

Properties

CAS No.

2021-89-8

Molecular Formula

C24H28F3N3O2S

Molecular Weight

479.6 g/mol

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl acetate

InChI

InChI=1S/C24H28F3N3O2S/c1-18(31)32-16-15-29-13-11-28(12-14-29)9-4-10-30-20-5-2-3-6-22(20)33-23-8-7-19(17-21(23)30)24(25,26)27/h2-3,5-8,17H,4,9-16H2,1H3

InChI Key

VZXRBTTXAUZWBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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